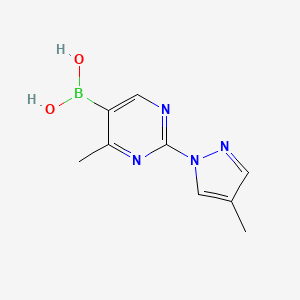![molecular formula C10H17N2O3P B14081176 [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid CAS No. 101508-72-9](/img/structure/B14081176.png)
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid is a chemical compound with a unique structure that combines a butylamino group, a pyridin-3-yl group, and a phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. These methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
[(Butylamino)(pyridin-3-yl)methyl]phosphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes
Mecanismo De Acción
The mechanism of action of [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to [(Butylamino)(pyridin-3-yl)methyl]phosphonic acid include other phosphonic acid derivatives and compounds with similar functional groups, such as:
- [(Amino)(pyridin-3-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-2-yl)methyl]phosphonic acid
- [(Butylamino)(pyridin-4-yl)methyl]phosphonic acid .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
101508-72-9 |
|---|---|
Fórmula molecular |
C10H17N2O3P |
Peso molecular |
244.23 g/mol |
Nombre IUPAC |
[butylamino(pyridin-3-yl)methyl]phosphonic acid |
InChI |
InChI=1S/C10H17N2O3P/c1-2-3-7-12-10(16(13,14)15)9-5-4-6-11-8-9/h4-6,8,10,12H,2-3,7H2,1H3,(H2,13,14,15) |
Clave InChI |
LIMPKJRYRUEVMS-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(C1=CN=CC=C1)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


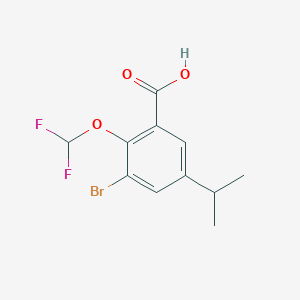
![[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate](/img/structure/B14081111.png)

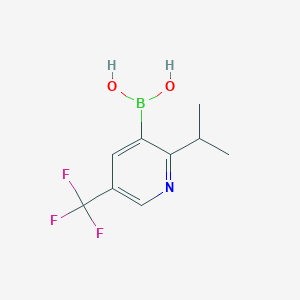
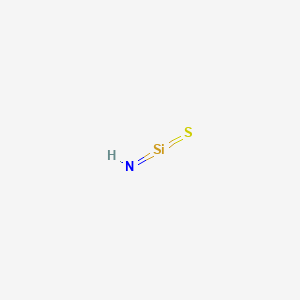
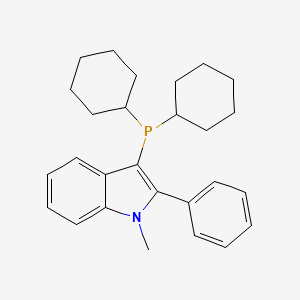


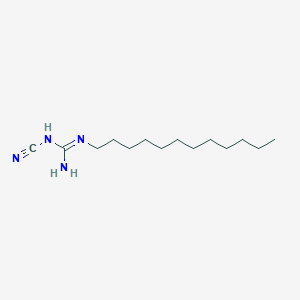
![[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium](/img/structure/B14081136.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081138.png)
